
3-(Methylamino)-1-morpholinopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Methylamino)-1-morpholinopropan-1-one, also known as Methylone, is a synthetic cathinone that belongs to the family of amphetamines. It is a psychoactive drug that is popularly used as a recreational drug due to its euphoric and stimulant effects. However, the scientific research community has also explored its potential applications in various fields, including medicinal and forensic sciences.
Scientific Research Applications
Synthesis and Pharmacological Studies
Researchers have explored the synthesis and structure-activity relationships of various compounds involving morpholine derivatives, targeting receptors and enzymes for therapeutic purposes. For instance, a study focused on the development of novel melanin-concentrating hormone receptor 1 antagonists, utilizing morpholine derivatives to decrease hERG K(+) channel inhibition, which is a common concern in drug development due to potential cardiac side effects (Kasai et al., 2012). Additionally, the design and docking of novel 2-substituted -5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide derivatives were undertaken for their potential as estrogen receptor alpha modulators in cancer treatment, highlighting the compound's interactions with the receptor's active site (Wagh et al., 2022).
Material Science and Corrosion Inhibition
In the field of material science, morpholine derivatives have been synthesized and evaluated for their performance as corrosion inhibitors on carbon steel. The study presents the electrochemical performance and inhibition efficiencies of these compounds, showcasing their potential in protecting metals from corrosion (Gao et al., 2007).
Drug Development and Molecular Interaction
The exploration of morpholine derivatives extends to drug development and understanding molecular interactions. For example, research into the photochemical production of 1-aminonorbornanes from aminocyclopropanes presents morpholine-based compounds as potential bioisosteres with low propensity for oxidative processing, suggesting their role in reducing metabolic susceptibility within drug development programs (Staveness et al., 2019).
Chemical Synthesis and Biological Activity
Morpholine derivatives have been involved in chemical syntheses aiming at biological activity. For instance, the efficient synthesis of morpholin-2-one derivatives using glycolaldehyde dimer by the Ugi multicomponent reaction provides a one-pot procedure for developing novel compounds (Kim et al., 2001). Similarly, the synthesis and crystal structure analysis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have been conducted, demonstrating the compound's significant inhibitory activity against some cancer cell lines (Lu et al., 2021).
properties
IUPAC Name |
3-(methylamino)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-3-2-8(11)10-4-6-12-7-5-10/h9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAMKARUKQLJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

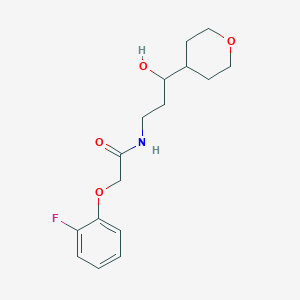
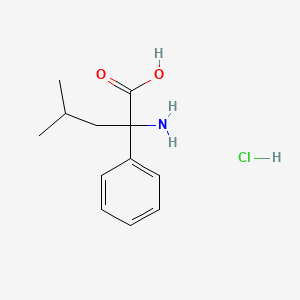
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2893105.png)
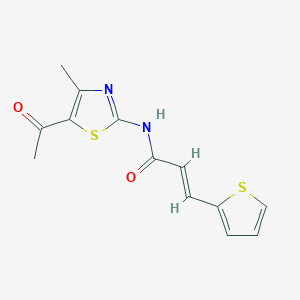
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2893108.png)
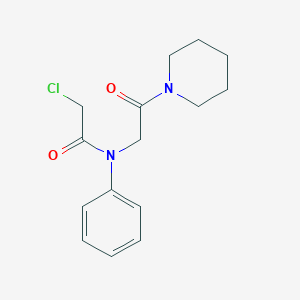
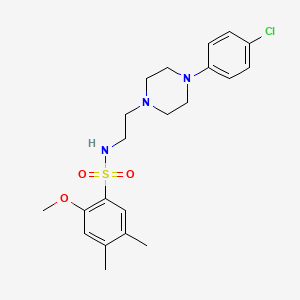
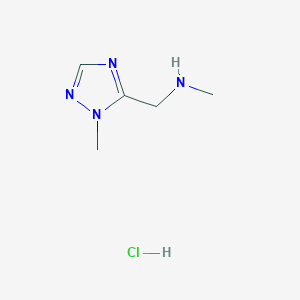
![7-Fluoro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2893113.png)
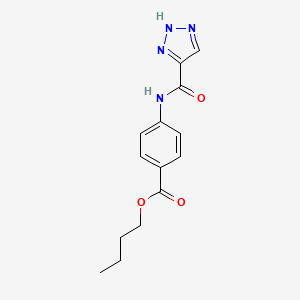
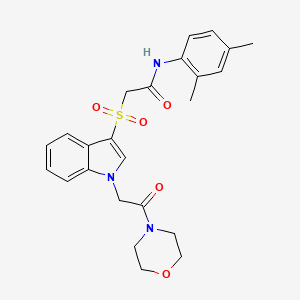
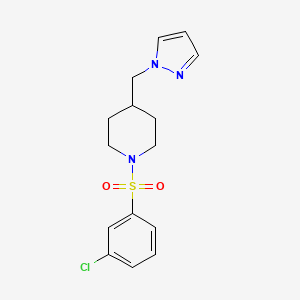

![4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2893123.png)